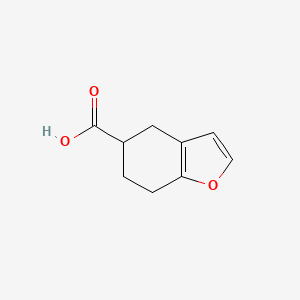
4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid is an organic compound that belongs to the class of benzofurans It is characterized by a fused benzene and furan ring structure with a carboxylic acid functional group at the 5th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzofuran derivatives with carboxylating agents. For instance, the reaction of benzofuran with carbon dioxide in the presence of a catalyst can yield the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzofuran derivatives .
科学研究应用
4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic Acid: This compound has a similar structure but contains a sulfur atom in place of the oxygen atom in the furan ring.
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic Acid: This compound has an additional oxo group at the 4th position.
Uniqueness: 4,5,6,7-Tetrahydrobenzofuran-5-carboxylic Acid is unique due to its specific ring structure and the presence of the carboxylic acid functional group, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
4,5,6,7-tetrahydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h3-4,7H,1-2,5H2,(H,10,11) |
InChI 键 |
UFQUJENLCPIOQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1C(=O)O)C=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


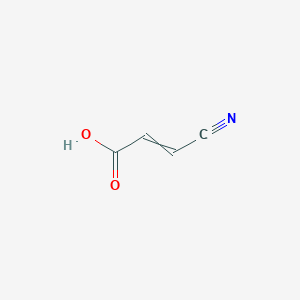

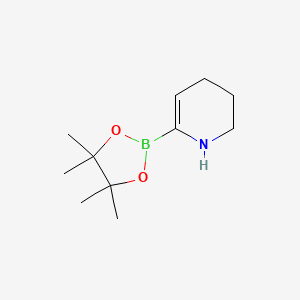

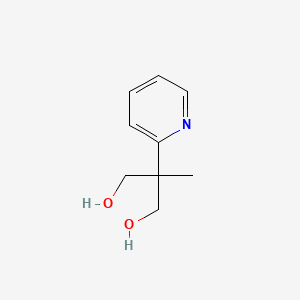
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)

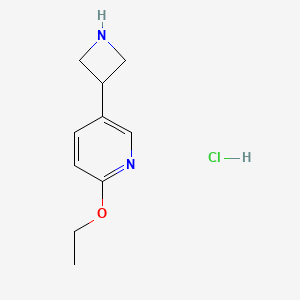
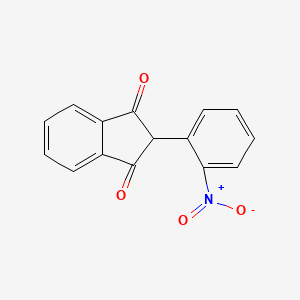
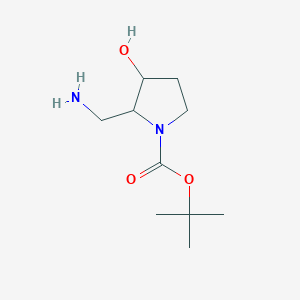
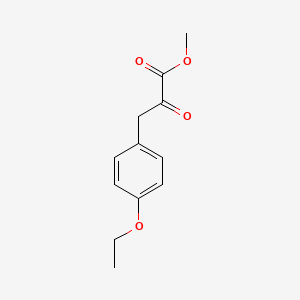

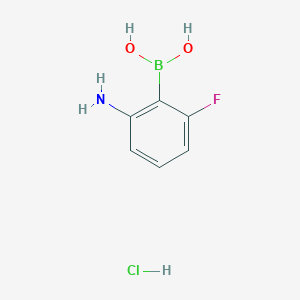
![(2R,3S,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diol](/img/structure/B13697177.png)
